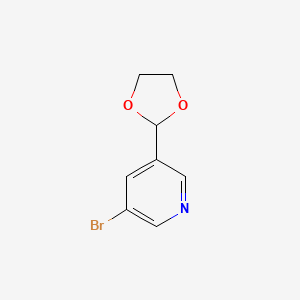

3-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Description

BenchChem offers high-quality 3-Bromo-5-(1,3-dioxolan-2-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(1,3-dioxolan-2-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h3-5,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHMSWWIAWGHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine synthesis from 3,5-dibromopyridine

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine from 3,5-Dibromopyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein originates from commercially available 3,5-dibromopyridine and proceeds through a strategic two-step sequence: regioselective formylation via lithium-halogen exchange, followed by acid-catalyzed acetalization. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, field-proven experimental protocols, and discusses alternative synthetic strategies. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical process.

Introduction: Strategic Importance and Synthetic Overview

Halogenated pyridine scaffolds are a cornerstone of modern synthetic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds.[1] The pyridine ring is a privileged structure, frequently found in FDA-approved drugs, and the presence of a halogen atom, such as bromine, significantly enhances its synthetic versatility for use in fundamental cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]

The target molecule, 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, is of particular interest as it contains two distinct and orthogonally reactive functional handles. The bromo-substituent serves as a classical point for metal-catalyzed cross-coupling reactions. The 1,3-dioxolane moiety is one of the most widely used protecting groups for aldehydes.[1] Its stability under a broad range of basic, nucleophilic, and oxidative conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses.[1][2]

The synthesis from 3,5-dibromopyridine presents a key chemical challenge: how to selectively functionalize one of the two chemically equivalent bromine atoms. The most robust and widely adopted strategy involves a two-step sequence, which forms the core of this guide.

Overall Synthetic Workflow

The transformation is efficiently achieved in two distinct experimental stages.

Caption: High-level overview of the two-step synthesis.

Step 1: Regioselective Formylation via Lithium-Halogen Exchange

The critical transformation is the regioselective conversion of a single C-Br bond to a C-CHO bond. This is most effectively accomplished through a lithium-halogen exchange reaction followed by quenching with an appropriate formylating agent.[1]

Mechanistic Rationale

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organolithium compound.[3] The reaction between an aryl bromide and an alkyllithium reagent, typically n-butyllithium (n-BuLi), is exceptionally fast, often proceeding more rapidly than even proton transfer or nucleophilic addition.[3][4]

The mechanism is believed to proceed through a reversible "ate-complex" intermediate, where the carbanion of the organolithium reagent attacks the halogen atom of the aryl halide.[3][4] The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates.[3]

Caption: Mechanism of formylation via lithium-halogen exchange.

Causality Behind Experimental Choices:

-

Reagent: n-Butyllithium (n-BuLi) is the reagent of choice due to its high reactivity and commercial availability. One equivalent is used to promote selective mono-lithiation.

-

Solvent: Tetrahydrofuran (THF) is used as it is an ethereal solvent capable of solvating the organolithium intermediate, but it is crucial to perform the reaction at low temperatures to prevent it from acting as a Lewis acid and causing undesired side reactions.[5]

-

Temperature: A cryogenic temperature of -78 °C (a dry ice/acetone bath) is critical. At higher temperatures, the highly reactive lithiated pyridine intermediate can become unstable or undergo nucleophilic attack on the solvent or another molecule of the starting material.[6]

-

Formylating Agent: N,N-Dimethylformamide (DMF) serves as an efficient one-carbon electrophile to introduce the aldehyde group.[1] The lithiated pyridine attacks the carbonyl carbon of DMF, forming a stable tetrahedral intermediate that, upon aqueous workup, hydrolyzes to the desired aldehyde.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-formylpyridine

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M solution).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 3-bromo-5-formylpyridine as a solid.

Alternative Formylation Strategies

While lithium-halogen exchange is highly effective, its requirement for cryogenic temperatures and strictly anhydrous conditions can be challenging for large-scale synthesis. Palladium-catalyzed formylation presents a powerful alternative.[7] This method typically uses carbon monoxide (CO) and a hydrogen source (H₂), known as syngas, to directly formylate aryl bromides under milder, non-cryogenic conditions.[7][8][9]

-

Advantages: Avoids highly reactive organolithium reagents, better functional group tolerance, and more amenable to industrial scale-up.[7]

-

Disadvantages: Requires specialized high-pressure equipment to handle toxic carbon monoxide gas and often requires extensive catalyst and ligand screening for optimization.

Step 2: Acetalization for Aldehyde Protection

With the aldehyde in place, the second step is to protect it as a cyclic acetal. This transformation is crucial for enabling subsequent chemical manipulations at the C-Br position without interference from the reactive aldehyde group.[1]

Mechanistic Rationale

Acetal formation is an acid-catalyzed equilibrium reaction between a carbonyl compound and an alcohol.[2] When a diol such as ethylene glycol is used, a more stable five-membered cyclic acetal (a 1,3-dioxolane) is formed.[10] The reaction proceeds via a hemiacetal intermediate.

Caption: Mechanism of acid-catalyzed cyclic acetal formation.

Causality Behind Experimental Choices:

-

Reagents: Ethylene glycol is used to form the stable five-membered ring. A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Solvent & Conditions: Toluene is a common solvent for this reaction. The reaction is typically heated to reflux with a Dean-Stark apparatus. This is the key to driving the equilibrium. The Dean-Stark trap physically removes the water generated during the reaction, preventing the reverse hydrolysis reaction and pushing the equilibrium towards the acetal product, in accordance with Le Châtelier's principle.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-bromo-5-formylpyridine (1.0 eq), toluene (approx. 0.3 M solution), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Cooling & Workup: Once complete, cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

Data Summary and Expected Results

The following table summarizes the typical parameters and expected outcomes for this two-step synthesis.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 3,5-Dibromopyridine, n-BuLi, DMF | THF | -78 | 2-3 | 65-80 |

| 2 | 3-Bromo-5-formylpyridine, Ethylene Glycol, p-TsOH | Toluene | Reflux (∼110) | 2-4 | 90-98 |

Conclusion

The synthesis of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine from 3,5-dibromopyridine is a robust and efficient process that provides access to a highly versatile synthetic intermediate. The strategy hinges on a controlled, regioselective lithium-halogen exchange to install the aldehyde functionality, followed by a high-yielding protection step. Understanding the mechanistic principles behind each step—from the necessity of cryogenic conditions in the lithiation to the use of a Dean-Stark trap to drive the acetalization equilibrium—is paramount for achieving success in the laboratory. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this valuable building block in their drug discovery and development programs.

References

-

Zajac, M. A., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link]

-

Rai, G., et al. (2021). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

-

Grover, H. K., et al. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society. [Link]

-

Zajac, M. A. (2016). An Application of Borane As a Protecting Group for Pyridine. ACS Publications. [Link]

-

Sproat, B., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. [Link]

-

Li, A., et al. (2014). Synthesis of aromatic aldehydes via silver(I)-catalyzed formylation of aryl bromides in DMF promoted by samarium metal in air. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Chen, J., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

-

Zajac, M. A., et al. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link]

-

LibreTexts. (2021). 14.7: Aryl Halides. Chemistry LibreTexts. [Link]

-

Brian, P. M., & Musau, P. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry. [Link]

-

Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES. [Link]

-

Wang, D., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Organic Letters. [Link]

-

Brennführer, A., et al. (2008). Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Journal of the American Chemical Society. [Link]

-

Ji, S.-J., et al. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters. [Link]

-

Metal–halogen exchange. (2023). In Wikipedia. [Link]

-

Halogen-lithium exchange reaction and electrophilic reaction of dibromopyridines. (2013). FlowFrontier. [Link]

- CN104130183A - Synthetic method for 3-bromopyridine. (n.d.). Google Patents.

-

Brennführer, A., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Request PDF. [Link]

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.

-

Rai, G., et al. (2021). A Combined Kinetic and Computational Analysis of the Palladium-Catalysed Formylation of Aryl Bromides. ChemRxiv. [Link]

-

Mitchell, T. P., & Peterson, J. A. (1996). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]

- CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde. (n.d.). Google Patents.

-

Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link]

-

LibreTexts. (2023). 16.4: Acetal Formation. Chemistry LibreTexts. [Link]

-

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine. (n.d.). Sigma-Aldrich. Retrieved February 29, 2024, from [Link]

-

Rai, G., et al. (2021). Combined Kinetic and Computational Analysis of the Palladium- Catalyzed Formylation of Aryl Bromides. The University of Liverpool Repository. [Link]

-

Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Patsnap. Retrieved February 29, 2024, from [Link]

-

Nucleophilic aromatic substitution. (2024). In Wikipedia. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

- WO2015051525A1 - Synthesis of acetal/ketal. (n.d.). Google Patents.

-

Chad's Prep. (2018, September 20). 19.5b Cyclic Acetals as Protecting Groups [Video]. YouTube. [Link]

-

Khan Academy. (n.d.). Formation of acetals [Video]. Khan Academy. [Link]

-

Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [Link]

-

The Organic Chemistry Tutor. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Cho, C.-G., & Lee, J.-H. (2003). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. [Link]

-

Lam, H. W., et al. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society. [Link]

-

Gharpure, S. (n.d.). Nucleophilic Aromatic Substitution. Nptel. [Link]

-

Fujioka, H., et al. (2013). Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT. Organic Chemistry Portal. [Link]

Sources

- 1. 3-Bromo-5-(1,3-dioxolan-2-YL)pyridine | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. m.youtube.com [m.youtube.com]

A Comprehensive Spectroscopic and Structural Elucidation of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine. As a valuable building block in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its structural features is paramount.[1] This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a summary of expected data, a detailed interpretation of the spectral features, and standardized protocols for data acquisition. This guide is intended to serve as an authoritative reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction: The Structural and Synthetic Significance

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a bifunctional molecule of significant interest in the field of organic synthesis. The pyridine ring, a privileged scaffold in numerous FDA-approved pharmaceuticals, is rendered synthetically versatile by the presence of a bromine atom, which serves as a handle for a variety of cross-coupling reactions.[1] Concurrently, the 1,3-dioxolane moiety acts as a stable protecting group for a formyl substituent, allowing for selective transformations at other positions of the pyridine ring.[1] The strategic placement of these functionalities makes this compound a key intermediate in the synthesis of complex molecular architectures.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques are the primary tools for elucidating the molecular structure of newly synthesized or isolated compounds.[2][3] This guide provides an in-depth examination of the expected spectroscopic signatures of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, offering a detailed roadmap for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is expected to show distinct signals for the protons on both the pyridine and dioxolane rings.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | d | 1H | H-2 (Pyridine) |

| ~8.45 | d | 1H | H-6 (Pyridine) |

| ~7.95 | t | 1H | H-4 (Pyridine) |

| ~5.85 | s | 1H | H-acetal (Dioxolane) |

| ~4.10 | m | 4H | -OCH₂CH₂O- (Dioxolane) |

Interpretation of the ¹H NMR Spectrum:

-

Pyridine Protons (δ 7.0-9.0 ppm): The protons on the pyridine ring appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1] The proton at the C-2 position is typically the most deshielded, appearing at the lowest field, followed by the H-6 and H-4 protons.[1] The observed multiplicity (splitting pattern) arises from spin-spin coupling with adjacent protons. H-2 and H-6 are expected to appear as doublets due to coupling with H-4, while H-4 should appear as a triplet (or more accurately, a doublet of doublets) from coupling to both H-2 and H-6.

-

Dioxolane Protons (δ 3.8-6.0 ppm): The acetal proton, being attached to a carbon bonded to two oxygen atoms, is significantly deshielded and is expected to appear as a sharp singlet around 5.5-6.0 ppm.[1] The four protons of the ethylene glycol backbone of the dioxolane ring are chemically equivalent and are expected to appear as a multiplet in the region of 3.8-4.2 ppm.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~152.5 | C-2 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~133.0 | C-5 (Pyridine) |

| ~121.0 | C-3 (Pyridine) |

| ~102.0 | C-acetal (Dioxolane) |

| ~65.5 | -OCH₂CH₂O- (Dioxolane) |

Interpretation of the ¹³C NMR Spectrum:

-

Pyridine Carbons: The five carbon atoms of the pyridine ring will give rise to five distinct signals. The carbons adjacent to the nitrogen (C-2 and C-6) are typically the most deshielded. The carbon bearing the bromine atom (C-3) will be influenced by the electronegativity of the halogen.

-

Dioxolane Carbons: The acetal carbon, bonded to two oxygens, will appear significantly downfield. The two equivalent carbons of the ethylene backbone will appear as a single peak in the upfield region of the spectrum.[4]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45-60°, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.

-

Data Processing: Process the data as described for ¹H NMR.

Visualization of the Molecular Structure:

Caption: Molecular structure of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| 1580-1560 | Strong | C=C and C=N stretching (Pyridine ring) |

| 1250-1000 | Strong | C-O stretching (Acetal) |

| ~700-600 | Medium | C-Br stretching |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in aromatic systems.[5]

-

Aliphatic C-H Stretching: The absorptions between 2980 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the dioxolane ring.

-

Pyridine Ring Vibrations: The strong absorptions in the 1580-1560 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.[6]

-

C-O Stretching: The strong bands in the 1250-1000 cm⁻¹ region are indicative of the C-O stretching vibrations of the acetal group.

-

C-Br Stretching: The presence of a carbon-bromine bond is expected to give rise to an absorption in the fingerprint region, typically between 700 and 600 cm⁻¹.[7]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet technique is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the spectrum of the sample is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected MS Data:

For the compound C₈H₈BrNO₂, the expected molecular weight is approximately 230.06 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 229/231 | ~1:1 | [M]⁺ (Molecular ion peak) |

| 156/158 | Variable | [M - C₂H₄O - H]⁺ |

| 150/152 | Variable | [M - C₂H₅O₂]⁺ |

| 78 | Variable | [C₅H₄N]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.[1] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation Pattern: Electron ionization (EI) is a high-energy ionization technique that often leads to fragmentation of the molecular ion. Common fragmentation pathways for 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine would likely involve the loss of the dioxolane group or parts of it. For instance, the loss of an ethylene oxide unit (C₂H₄O) or the entire dioxolane radical (C₂H₅O₂) are plausible fragmentation pathways. The observation of a fragment at m/z 78 would correspond to the pyridyl cation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or dissolved in a volatile solvent (e.g., methanol, acetonitrile) for injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for inducing ionization and fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of a Key Fragmentation Pathway:

Caption: Proposed fragmentation of the molecular ion in EI-MS.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine. The characteristic chemical shifts and coupling patterns in the NMR spectra, the specific vibrational frequencies in the IR spectrum, and the unique isotopic pattern and fragmentation in the mass spectrum all converge to validate the assigned structure. This guide serves as a foundational resource for scientists working with this important synthetic intermediate, enabling confident identification and facilitating its application in the development of novel chemical entities.

References

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (URL: [Link])

-

Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - SciSpace. (URL: [Link])

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (URL: [Link])

- Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents - Taylor & Francis. (URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1947833)

-

Supporting Information - Rsc.org. (URL: [Link])

-

A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION Reddeppa reddy Dandu,* Adam. (URL: [Link])

-

1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (URL: [Link])

-

Pyridine, 3-bromo- - the NIST WebBook. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Pyridine, 3-bromo- - the NIST WebBook. (URL: [Link])

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH. (URL: [Link])

-

Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2006 1 - Rsc.org. (URL: [Link])

-

Carbon-13 NMR Spectroscopy - YouTube. (URL: [Link])

-

Androsta-1,4-diene-3,17-dione - CAS Common Chemistry. (URL: [Link])

-

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | C8H8BrNO2 | CID 118613 - PubChem. (URL: [Link])

-

Scabrolide A | C19H22O5 | CID 637063 - PubChem - NIH. (URL: [Link])

-

13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. - ResearchGate. (URL: [Link])

-

Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments | Request PDF - ResearchGate. (URL: [Link])

-

Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯. (URL: [Link])

-

5-(1,3-dioxolan-2-yl)-2-(4-methoxyphenyl)-5-methyl-1,3-dioxane - SpectraBase. (URL: [Link])

-

3-Bromopyridine | C5H4BrN | CID 12286 - PubChem. (URL: [Link])

-

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine - Amerigo Scientific. (URL: [Link])

-

3-bromo-5-(1h-pyrazol-1-yl)pyridine - PubChemLite. (URL: [Link])

-

Pyridines and derivatives - MassBank. (URL: [Link])

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 6. helios.eie.gr [helios.eie.gr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Stability and storage conditions for 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a versatile bifunctional synthetic intermediate, prized for its utility in constructing complex molecules through sequential modification at its two distinct reactive sites. The compound features a brominated pyridine ring, ideal for a range of cross-coupling reactions, and a 1,3-dioxolane moiety, which serves as a stable protecting group for a formyl group. The principal vulnerability of this molecule lies in the acid-lability of the dioxolane (acetal) group. This guide provides a comprehensive analysis of the compound's chemical stability, outlines field-proven protocols for its optimal storage and handling, and details methodologies for verifying its integrity over time, ensuring the reliability and reproducibility of experimental outcomes.

Introduction: A Profile of a Key Synthetic Building Block

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a strategic building block in medicinal chemistry and organic synthesis. Its structure allows for a controlled, stepwise elaboration of the molecule. The bromine atom on the pyridine ring serves as a versatile handle for introducing molecular complexity via foundational reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] Concurrently, the 1,3-dioxolane group protects a reactive aldehyde functionality. This protection is crucial as it allows for selective chemistry to be performed at the C-Br bond without unintended interference from the aldehyde.[1] The acetal is robust under many synthetic conditions but can be readily cleaved under mild acidic conditions to unmask the aldehyde for subsequent transformations.

The Core Chemical Stability Profile

The long-term stability of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is governed by the interplay of its two core structural features: the acid-sensitive acetal and the relatively stable bromopyridine scaffold.

The Acetal Moiety: The Primary Locus of Instability

The 1,3-dioxolane group is a cyclic acetal. The stability of acetals is fundamentally pH-dependent.

-

Acidic Conditions: Acetals are highly susceptible to hydrolysis under acidic conditions (both Brønsted and Lewis acids). The reaction is reversible and is driven by the presence of water.[2][3] The mechanism involves protonation of one of the acetal oxygen atoms, followed by the elimination of ethylene glycol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water to ultimately yield the parent aldehyde, 3-bromo-5-pyridinecarboxaldehyde. Even trace amounts of acidic impurities or atmospheric moisture can initiate slow degradation over time.

-

Neutral and Basic Conditions: In the absence of acid, the acetal functional group is exceptionally stable.[2][3][4] It is unreactive towards nucleophiles, bases, and most oxidizing and reducing agents, which is why it is such an effective protecting group.[5]

The Bromopyridine Scaffold: Secondary Considerations

The bromopyridine portion of the molecule is generally robust but has specific incompatibilities and sensitivities.

-

Incompatible Materials: As a pyridine derivative, the basic nitrogen atom can react with strong acids.[6] Furthermore, the compound should be stored away from strong oxidizing agents.[6][7]

-

Light and Heat Sensitivity: While stable under normal laboratory conditions, prolonged exposure to high temperatures or UV light should be avoided to prevent potential decomposition or side reactions.[6][7] Pyridine-based compounds can darken over time with light exposure.

Summary of Stability Factors

The following table summarizes the key factors influencing the stability of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine.

| Factor | Impact on Stability | Rationale and Causality |

| Acidic pH | High Risk of Degradation | Catalyzes the hydrolysis of the cyclic acetal to 3-bromo-5-pyridinecarboxaldehyde and ethylene glycol.[2][3] |

| Moisture | High Risk (especially with acid traces) | Water is a necessary reactant for the hydrolysis of the acetal. Atmospheric moisture can be sufficient for slow degradation.[2][5] |

| Basic/Neutral pH | High Stability | The acetal linkage is not susceptible to cleavage by bases or nucleophiles under standard conditions.[4][5] |

| Strong Oxidizers | Incompatible | Risk of undesired reactions with the pyridine ring or other parts of the molecule.[6][7] |

| Light | Moderate Risk (Long-Term) | Prolonged exposure may lead to gradual discoloration and potential decomposition, a common trait for some pyridine derivatives.[7] |

| Elevated Temperature | Moderate Risk | Increases the rate of potential degradation pathways. Should be avoided for long-term storage.[6][8] |

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is paramount to preserving the chemical integrity of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine.

Long-Term Storage (> 6 months)

The primary objective for long-term storage is to mitigate the risk of hydrolysis.

-

Temperature: Store at -20°C. Low temperatures drastically reduce the rate of any potential chemical degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.

-

Container: Use a tightly sealed, amber glass vial or a container specifically designed for air-sensitive reagents.

-

Location: Store in a dark, designated cold storage unit away from acids and oxidizing agents.[7][9]

Short-Term and In-Use Storage

For material that is in active use, the focus is on minimizing repeated exposure to the atmosphere.

-

Temperature: Storage at 2-8°C in a refrigerator is acceptable for short periods.

-

Container: Ensure the container is securely sealed immediately after each use.[10] Using a primary container with a septum can allow for removal via syringe under an inert atmosphere, which is ideal.

-

Key Handling Step: Before opening, always allow the container to warm to ambient temperature. This critical step prevents condensation of atmospheric moisture onto the cold solid, which would introduce water directly into the material.

Monitoring Compound Integrity: A Practical Guide

Regularly verifying the purity of the reagent is a cornerstone of reproducible research. The primary degradation product to monitor for is 3-bromo-5-pyridinecarboxaldehyde .

Analytical Methods for Purity Assessment

-

Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method for a qualitative check. The aldehyde degradation product is significantly more polar than the parent acetal and will have a lower Rf value.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This provides a definitive and quantitative assessment of purity. The parent compound has characteristic signals for the dioxolane protons.[1] Degradation is easily identified by the appearance of a distinct aldehyde proton signal, typically in the δ 9.5-10.5 ppm region, and the disappearance of the dioxolane signals.

Step-by-Step Protocol: TLC Purity Check

-

Prepare a TLC Plate: Use a standard silica gel plate.

-

Select an Eluent System: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point.

-

Spot the Plate: Dissolve a small amount of the 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this on the baseline of the TLC plate. If available, spot a reference sample of known purity alongside it.

-

Develop the Plate: Place the plate in a developing chamber with the chosen eluent.

-

Visualize: After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm).

-

Analyze: A pure sample should show a single major spot. The presence of a second, more polar spot (lower Rf) is indicative of hydrolysis to the aldehyde.

Visualization of Workflows and Logic

Visual diagrams provide a clear and immediate understanding of complex decision-making processes and experimental plans.

Decision Tree for Storage and Handling

Caption: Decision-making workflow for storing and handling the reagent.

Experimental Workflow for a Stability Study

Caption: Experimental workflow for assessing long-term stability.

Conclusion

The utility of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine in synthesis is directly linked to its purity. Its primary stability concern is the acid-catalyzed hydrolysis of the dioxolane ring, a process accelerated by moisture and elevated temperatures. By implementing a storage strategy centered on cold, dry, and inert conditions, and by employing routine integrity checks via TLC or NMR, researchers can ensure the compound's viability. These measures are not merely precautionary; they are essential for guaranteeing the validity and reproducibility of the complex synthetic endeavors in which this valuable building block is employed.

References

- Lecture 9: Acetals. (n.d.).

-

Acetal Formation. (2019, June 05). Chemistry LibreTexts. [Link]

-

Why are acetals stable to bases and nucleophiles?. (2014, November 09). Chemistry Stack Exchange. [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]

-

3-Bromopyridine Safety Data Sheet. (2024, February 06). Jubilant Ingrevia. [Link]

-

Material Safety Data Sheet - 3-Bromopyridine, 99%. (2005, October 03). Cole-Parmer. [Link]

Sources

- 1. 3-Bromo-5-(1,3-dioxolan-2-YL)pyridine | Benchchem [benchchem.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. datasheets.scbt.com [datasheets.scbt.com]

The Strategic Application of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine in Modern Medicinal Chemistry: A Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1] Among the vast array of functionalized pyridines, 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine has emerged as a particularly valuable and versatile building block. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a bromine atom, which serves as a handle for a wide range of powerful cross-coupling reactions, and a protected aldehyde in the form of a 1,3-dioxolane, which allows for subsequent synthetic elaborations. This guide provides an in-depth exploration of the applications of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, complete with detailed protocols and the scientific rationale behind its use in the synthesis of complex molecular architectures for drug discovery.

The Rationale for Employing 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine

The utility of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine stems from a carefully orchestrated interplay of its structural features:

-

The Bromopyridine Moiety as a Linchpin for Cross-Coupling: The bromine atom at the 3-position of the pyridine ring is a versatile functional group for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing the biaryl and amino-pyridine motifs frequently found in pharmacologically active molecules.[1]

-

The Dioxolane as a Robust Aldehyde Surrogate: The 1,3-dioxolane group serves as a reliable and stable protecting group for the formyl functionality at the 5-position.[1] Aldehydes are highly reactive and would not be compatible with the conditions of many cross-coupling reactions. The dioxolane acetal is stable to the basic and nucleophilic conditions often employed in these transformations, ensuring that the aldehyde remains masked until its desired unmasking in a later synthetic step.[1] This protection strategy allows for a stepwise and controlled molecular elaboration.

-

Access to 3,5-Disubstituted Pyridines: The sequential functionalization of the 3- and 5-positions of the pyridine ring is a powerful strategy in drug design. This substitution pattern is prevalent in a variety of therapeutic agents, including those targeting nicotinic acetylcholine receptors (nAChRs) and those with antitubercular activity. The ability to introduce diverse substituents at these positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity, selectivity, and pharmacokinetic profile.

Core Synthetic Applications and Protocols

The primary application of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is as a key intermediate in the synthesis of more complex 3,5-disubstituted pyridines. The following sections provide detailed protocols for the two most common and impactful transformations involving this building block.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in medicinal chemistry.

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, the electron-deficient nature of the pyridine ring can facilitate the oxidative addition step of the catalytic cycle. However, the nitrogen atom can also coordinate to the palladium center, potentially inhibiting the catalyst. The choice of a bulky, electron-rich phosphine ligand helps to mitigate this inhibition and promotes the reductive elimination step, leading to higher yields. The base is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center.[2]

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine with (4-Methoxyphenyl)boronic Acid

This protocol describes the synthesis of 3-(1,3-dioxolan-2-yl)-5-(4-methoxyphenyl)pyridine, a biaryl compound that can be further elaborated.

Materials:

-

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine (1.0 equiv)

-

(4-Methoxyphenyl)boronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(1,3-dioxolan-2-yl)-5-(4-methoxyphenyl)pyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | Good to Excellent | [3] |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Good | General protocol |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 18 | High | [4] |

Visualization of Suzuki-Miyaura Coupling Workflow

Sources

Side reactions in cross-coupling of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine

Answering the user's request.## Technical Support Center: Cross-Coupling of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine

Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The inherent electronic properties of the pyridine ring and the presence of the acetal protecting group present unique challenges that can lead to specific side reactions. This resource provides in-depth, experience-based solutions to navigate these complexities.

Frequently Asked Questions (FAQs) - General Troubleshooting

This section addresses common initial problems encountered during the cross-coupling of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine.

Q1: My reaction shows no conversion, and I only recover the starting material. What are the most common causes?

A1: Complete lack of reactivity typically points to a fundamental issue with the catalytic cycle. The primary suspects are:

-

Catalyst Inactivity: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions may not be suitable for its reduction to Pd(0). More critically, the pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1]

-

Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to an inactive state.[1] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction.[1]

-

Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may be ineffective for this coupling due to the electron-deficient nature of the pyridine ring.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction and stabilize the active catalyst.[1][2][3]

-

Poor Reagent Quality: The presence of water, especially in the boronic acid reagent for Suzuki couplings, can lead to unwanted side reactions like protodeboronation, consuming your nucleophile before it can couple.[1] Ensure all reagents are pure and solvents are anhydrous.

Q2: My reaction is very sluggish and gives low yields of the desired product. What parameters should I screen first?

A2: Sluggish reactions indicate that while the catalytic cycle is turning over, it is doing so inefficiently. A systematic optimization of the following parameters is recommended:

-

Ligand: This is often the most critical variable. For an electron-deficient substrate like a bromopyridine, switching to a more electron-rich and bulky ligand can dramatically accelerate the oxidative addition and reductive elimination steps.[2][4][5]

-

Base: The choice of base is crucial, particularly in Suzuki-Miyaura coupling, as it facilitates the vital transmetalation step.[1] If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1][6]

-

Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Common solvents for these reactions include dioxane, toluene, and DMF. Sometimes a mixture, such as DMF/water, can be beneficial, though care must be taken to avoid hydrolysis of the dioxolane group.[7]

-

Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be aware that higher temperatures can also promote side reactions and catalyst degradation.

Troubleshooting Workflow for Low or No Conversion

Below is a logical workflow to diagnose and solve common issues in cross-coupling reactions with 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine.

Caption: A logical workflow to diagnose and solve common issues.

Troubleshooting Specific Side Reactions

Even when the reaction proceeds, side products can significantly lower the yield and complicate purification. The structure of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine makes it susceptible to several common side reactions.

Hydrodehalogenation (or Protodehalogenation)

Q3: I am observing a significant amount of 5-(1,3-dioxolan-2-yl)pyridine (the debrominated product) in my reaction mixture. What is causing this and how can I prevent it?

A3: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[8][9] The hydrogen atom can come from various sources in your reaction mixture.

Mechanism: After the initial oxidative addition of the palladium catalyst to the C-Br bond, the resulting Ar-Pd(II)-Br complex can react with a hydride source. Reductive elimination then releases the debrominated product and regenerates a Pd(0)-like species.

Primary Causes and Solutions:

-

Water: Adventitious water is a common proton/hydride source.[10][11]

-

Solution: Ensure all solvents and reagents are rigorously dried. Use flame-dried glassware and maintain a strict inert atmosphere.[1]

-

-

Amine Bases/Solvents: Amines (like Et₃N) or alcoholic solvents can act as hydride donors.[8]

-

Solution: If using an amine base, ensure it is high purity. Consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. Avoid alcohol-based solvents unless the protocol specifically requires them.

-

-

Phosphine Ligands: In some cases, the phosphine ligand itself can participate in a pathway that delivers a hydride.[10][11]

-

Solution: While less common, if you suspect this is an issue after eliminating other sources, screening a different class of ligand (e.g., an NHC ligand) may be beneficial.

-

Homocoupling

Q4: My reaction is producing significant amounts of bipyridine (from two molecules of my starting material coupling) or a dimer of my coupling partner (e.g., biaryl from boronic acid). How can I minimize this?

A4: Homocoupling is a competing reaction pathway that can consume your starting materials. The mechanism varies depending on the reaction type.

-

Suzuki-Miyaura Coupling: Homocoupling of the boronic acid is often triggered by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that promotes the unwanted dimerization.[8][9]

-

Solution: The most critical step is the rigorous exclusion of oxygen. Improve your degassing procedure (e.g., use several freeze-pump-thaw cycles) and maintain a positive pressure of inert gas.[1][12] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.[9]

-

-

Stille Coupling: Homocoupling of the organostannane reagent is a common side reaction.[13] It can proceed through a radical process or via reaction with the Pd(II) precatalyst.

-

Solution: Ensure a clean, active Pd(0) catalyst is present from the start. Adding radical scavengers is generally not advised as it can interfere with the desired catalytic cycle. Optimizing stoichiometry and reaction temperature is key.

-

-

Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a very common side reaction, typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[14][15]

-

Solution: Again, rigorous degassing is crucial. Running the reaction under copper-free conditions is a highly effective strategy. Alternatively, some protocols suggest performing the reaction under a dilute hydrogen atmosphere to suppress the oxidative homocoupling pathway.[14]

-

Key Side Reaction Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. theses.enscm.fr [theses.enscm.fr]

- 5. jmcct.com [jmcct.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. depts.washington.edu [depts.washington.edu]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

Improving the reaction rate of Suzuki coupling with 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance reaction efficiency and yield. The guidance herein is based on established chemical principles and field-proven insights to address common challenges encountered with this specific substrate.

Introduction: The Challenge of Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical development.[1][2] 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a valuable building block, incorporating a synthetically versatile bromine handle and a protected aldehyde in the form of a dioxolane ring.[3] However, the electronic nature of the pyridine ring and the potential sensitivity of the acetal protecting group can present unique challenges.[4][5] This guide aims to provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q1: I'm observing very little or no formation of my desired product. What are the most common culprits?

A1: Low or no conversion in the Suzuki coupling of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine typically points to one of four key areas: catalyst system inefficiency, inadequate reaction conditions, reagent quality, or issues with the acetal protecting group.[5][6]

-

Catalyst and Ligand Choice: The selection of the palladium source and, more importantly, the ligand is critical for coupling with heteroaryl halides.[5] The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[5] Standard catalysts like Pd(PPh₃)₄ may be insufficient.

-

Reaction Conditions: Inadequate temperature or insufficient degassing can severely hamper the reaction.[6] Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[6]

-

Reagent Integrity: The purity of your boronic acid, base, and solvent is paramount.[6] Degradation of the boronic acid or the use of non-anhydrous solvents (when required) can halt the reaction.

-

Acetal Stability: While generally stable, the 1,3-dioxolane group can be sensitive to certain conditions, although this is less common under standard Suzuki protocols.[3][7]

Q2: How do I choose the optimal catalyst and ligand for this specific substrate?

A2: For electron-deficient heteroaryl halides like 3-bromopyridine derivatives, bulky and electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step and facilitate reductive elimination.[5][8] Consider ligands from the Buchwald or Fu classes, such as XPhos, SPhos, or RuPhos.[5][9] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10][11] A preliminary screen of different palladium precatalysts and ligands is often a worthwhile investment.

| Catalyst/Ligand Combination | Typical Performance with Heteroaryl Halides | Rationale |

| Pd(PPh₃)₄ | Often sluggish for bromopyridines | Less electron-rich, can be slow for oxidative addition.[5] |

| PdCl₂(dppf) | A good starting point, widely used. | Provides a stable catalyst complex suitable for many couplings.[2] |

| Pd₂(dba)₃ with XPhos or SPhos | Generally high yields and good functional group tolerance. | Bulky, electron-rich ligands that accelerate key catalytic steps.[5][8] |

| Pd(OAc)₂ with an NHC ligand | Can be very effective, especially for challenging substrates. | Forms robust palladium complexes resistant to deactivation.[10][11] |

Q3: My reaction is sluggish. Should I just increase the temperature?

A3: While increasing the temperature can improve reaction rates, it should be done cautiously.[6] Excessive heat can lead to catalyst decomposition and promote side reactions like protodeboronation of the boronic acid.[4][6] A modest increase (e.g., from 80°C to 100°C) is a reasonable step. However, before resorting to higher temperatures, ensure your reaction is thoroughly degassed and that your catalyst system is optimal. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[4][11]

Issue 2: Significant Side Product Formation

Q4: I'm seeing significant amounts of homocoupled product from my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[5] Rigorous degassing of your solvent and reaction mixture is the first and most critical step.[6] This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] Additionally, ensuring an efficient oxidative addition and transmetalation by using an appropriate ligand can help favor the cross-coupling pathway.[4] Sometimes, adding the aryl halide in a slight excess can also reduce boronic acid homocoupling.[4]

Q5: I have a byproduct that appears to be my starting material without the bromine. What is happening?

A5: This is a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen.[5] This can be caused by certain bases or solvents acting as hydride sources.[6] For instance, if you are using an amine base or an alcohol solvent and observing significant dehalogenation, consider switching to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ and an aprotic solvent like 1,4-dioxane, toluene, or THF.[1][6]

Q6: I suspect my dioxolane protecting group is being cleaved. Is this likely, and how can I prevent it?

A6: 1,3-Dioxolanes are generally stable to the basic and neutral conditions of a standard Suzuki coupling.[7][12] Cleavage typically requires acidic conditions.[7] However, if your boronic acid is particularly acidic or if there are acidic impurities, some degree of hydrolysis might occur, especially at elevated temperatures.[13][14] Ensure your reagents are of high purity. If you suspect hydrolysis, using a milder base like KF or K₂CO₃ might be beneficial.[15] It is also prudent to check the pH of your reaction mixture if you have persistent issues.

Issue 3: Purification Challenges

Q7: I'm having trouble separating my product from the unreacted boronic acid. What purification strategies do you recommend?

A7: Residual boronic acid is a common impurity.[16] An aqueous workup with a basic solution (e.g., dilute NaOH or NaHCO₃) can often help by converting the boronic acid to its more water-soluble boronate salt, which can then be extracted into the aqueous phase.[16] During column chromatography, optimizing your solvent system is key. A more polar eluent may be necessary to wash the boronic acid off the silica gel, which tends to be quite polar.[16]

Q8: How can I effectively remove the palladium catalyst from my final product?

A8: Residual palladium is a major concern, especially in pharmaceutical synthesis.[16] A simple filtration through a pad of celite can remove a significant portion of the precipitated catalyst.[16] For more complete removal, you can treat the reaction mixture with a scavenger resin or perform a wash with an aqueous solution of a reagent like sodium bisulfite, which can complex with the palladium.[16] Using a heterogeneous catalyst like palladium on carbon (Pd/C) from the outset can simplify removal to a straightforward filtration step.[17][18]

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine with a generic arylboronic acid.

Materials:

-

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

PdCl₂(dppf) (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

To a dry Schlenk flask, add 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[4]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[4]

-

Add PdCl₂(dppf) to the flask under a positive flow of inert gas.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[10]

Optimized Protocol for Challenging Substrates

This protocol is designed for instances where the standard protocol gives low yields or for coupling with sterically hindered or electronically challenging boronic acids.

Materials:

-

3-Bromo-5-(1,3-dioxolan-2-yl)pyridine (1.0 equiv)

-

Arylboronic acid pinacol ester (1.2 equiv)

-

Pd₂(dba)₃ (0.015 equiv)

-

SPhos (0.03 equiv)

-

K₃PO₄ (2.5 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ and SPhos to a dry Schlenk flask.

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

-

In a separate flask, add 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, the arylboronic acid pinacol ester, and K₃PO₄.

-

Evacuate and backfill this flask with inert gas.

-

Transfer the catalyst solution to the reagent flask via cannula.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting poor reaction outcomes.

References

-

Seechurn, C. C. C. J., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 41(15), 5269-5283. Available from: [Link]

-

Neufeldt, S. R., et al. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. Available from: [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79. Available from: [Link]

-

Sezer, E., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3662-3674. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]

-

Fleckenstein, C. A., & Plenio, H. (2007). Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Chemical Communications, (42), 4432-4434. Available from: [Link]

-

Corp, R., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(1), 38-42. Available from: [Link]

-

Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available from: [Link]

-

ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with heteroarylboronic acids in the preparation of heterobiaryls with imidazo[1,5‐a]pyridine ligand JagPhos I. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

-

Sai, M., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9890-9893. Available from: [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4901-4904. Available from: [Link]

-

SciSpace. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

-

Mistry, K., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 291. Available from: [Link]

-

Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available from: [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available from: [Link]

-

Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Available from: [Link]

-

Al-Masri, O. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Available from: [Link]

-

Total Synthesis. (2024). Acetal Protecting Group & Mechanism. Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Furukawa, T., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(5), 2092-2098. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

-

ResearchGate. (n.d.). a Hydrolysis of dioxolane derivatives 52 catalyzed by CB[19], b 2:1... Available from: [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-(1,3-dioxolan-2-YL)pyridine | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. arodes.hes-so.ch [arodes.hes-so.ch]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting deprotection of 1,3-dioxolane in acidic or basic media

Introduction

Welcome to the Technical Support Center. You are likely here because your carbonyl deprotection is either stalling, degrading your substrate, or you are attempting to remove a 1,3-dioxolane group under conditions where it is thermodynamically stable.

The 1,3-dioxolane moiety is the industry standard for protecting aldehydes and ketones because of its robust stability against nucleophiles, reducing agents, and bases . This guide addresses the kinetic and thermodynamic barriers to cleavage and provides validated protocols for both standard and acid-sensitive substrates.

Part 1: The "Basic Media" Inquiry (Critical Correction)

User Question: I am trying to deprotect a 1,3-dioxolane using NaOH/KOH, but I see no reaction. How do I troubleshoot this?

Technical Diagnosis: You are attempting a transformation that is chemically forbidden under standard conditions.

-